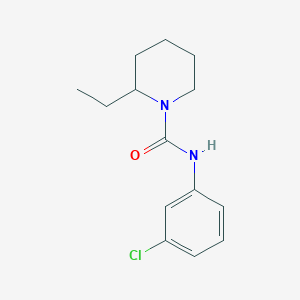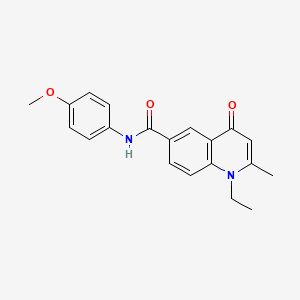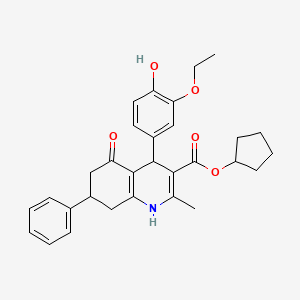
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as AZD0328, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death. PARP inhibitors have shown to be effective in cancer treatment, particularly in tumors with defects in DNA repair pathways.
Biochemical and Physiological Effects
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to have potent PARP inhibitory activity in vitro, with an IC50 value of 1.4 nM. In preclinical studies, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have anti-tumor activity, reduce inflammation, and improve symptoms in autoimmune disorders. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have good oral bioavailability and pharmacokinetic properties, making it a promising drug candidate.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity towards PARP, which reduces the risk of off-target effects. In addition, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has shown to have good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its potency, which may require higher doses for efficacy in clinical settings.
Future Directions
There are several future directions for N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide research, including:
1. Clinical trials to evaluate the safety and efficacy of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in cancer patients, particularly in tumors with defects in DNA repair pathways.
2. Further preclinical studies to evaluate the potential of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in other diseases, such as neurodegenerative disorders.
3. Development of combination therapies with N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide and other drugs to enhance efficacy and reduce resistance.
4. Development of more potent PARP inhibitors with improved selectivity and pharmacokinetic properties.
Conclusion
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide is a promising drug candidate that has shown to have potent PARP inhibitory activity and anti-tumor, anti-inflammatory, and immunomodulatory effects in preclinical studies. Further research is needed to evaluate the safety and efficacy of N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide in clinical settings and explore its potential in other diseases.
Synthesis Methods
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide can be synthesized using a multi-step process that involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-thiophenecarboxaldehyde in the presence of a base to form an intermediate. The intermediate is then reacted with 1-azepanecarboxylic acid in the presence of a coupling reagent to form N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Inflammation and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, have also been studied with N-(3-fluoro-4-methylphenyl)-2-(2-thienyl)-1-azepanecarboxamide, where it has shown to reduce inflammation and improve symptoms.
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS/c1-13-8-9-14(12-15(13)19)20-18(22)21-10-4-2-3-6-16(21)17-7-5-11-23-17/h5,7-9,11-12,16H,2-4,6,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJVSZBXGMINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Fluoro-4-methylphenyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)


![3,5-bis{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5059857.png)
![2,2-diphenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B5059863.png)

![2,3-bis[2-(2-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B5059876.png)
![5-{3-[1-(5-fluoro-2-methylbenzyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5059884.png)
![N-(2-furylmethyl)-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059890.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059893.png)
![6-amino-1-benzyl-4-(2,3-dimethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5059899.png)

![N-[2-(4-fluorophenyl)ethyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5059933.png)
